Cas no 2171518-88-8 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(hydroxymethyl)cycloheptylcarbamoyl}propanoic acid)

2171518-88-8 structure
Productnaam:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(hydroxymethyl)cycloheptylcarbamoyl}propanoic acid
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(hydroxymethyl)cycloheptylcarbamoyl}propanoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(hydroxymethyl)cycloheptylcarbamoyl}propanoic acid
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(hydroxymethyl)cycloheptyl]carbamoyl}propanoic acid
- 2171518-88-8
- EN300-1548214
-
- Inchi: 1S/C27H32N2O6/c30-17-27(13-7-1-2-8-14-27)29-25(33)23(15-24(31)32)28-26(34)35-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-6,9-12,22-23,30H,1-2,7-8,13-17H2,(H,28,34)(H,29,33)(H,31,32)
- InChI-sleutel: HFYHYLJERWZTFH-UHFFFAOYSA-N
- LACHT: OCC1(CCCCCC1)NC(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
Berekende eigenschappen
- Exacte massa: 480.22603674g/mol
- Monoisotopische massa: 480.22603674g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 4
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 35
- Aantal draaibare bindingen: 9
- Complexiteit: 728
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 125Ų
- XLogP3: 3.4
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(hydroxymethyl)cycloheptylcarbamoyl}propanoic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1548214-0.25g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(hydroxymethyl)cycloheptyl]carbamoyl}propanoic acid |
2171518-88-8 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1548214-0.5g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(hydroxymethyl)cycloheptyl]carbamoyl}propanoic acid |
2171518-88-8 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1548214-1.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(hydroxymethyl)cycloheptyl]carbamoyl}propanoic acid |
2171518-88-8 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1548214-10000mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(hydroxymethyl)cycloheptyl]carbamoyl}propanoic acid |
2171518-88-8 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1548214-100mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(hydroxymethyl)cycloheptyl]carbamoyl}propanoic acid |
2171518-88-8 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1548214-250mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(hydroxymethyl)cycloheptyl]carbamoyl}propanoic acid |
2171518-88-8 | 250mg |
$3099.0 | 2023-09-25 | ||
Enamine | EN300-1548214-10.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(hydroxymethyl)cycloheptyl]carbamoyl}propanoic acid |
2171518-88-8 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1548214-2.5g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(hydroxymethyl)cycloheptyl]carbamoyl}propanoic acid |
2171518-88-8 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1548214-0.1g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(hydroxymethyl)cycloheptyl]carbamoyl}propanoic acid |
2171518-88-8 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1548214-5.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[1-(hydroxymethyl)cycloheptyl]carbamoyl}propanoic acid |
2171518-88-8 | 5g |
$9769.0 | 2023-06-05 |
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{1-(hydroxymethyl)cycloheptylcarbamoyl}propanoic acid Gerelateerde literatuur
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
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